Spectinomycin sulfate tetrahydrate

Overview

Description

Spectinomycin sulfate tetrahydrate is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the bacterium responsible for gonorrhea . This compound is known for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spectinomycin sulfate tetrahydrate is typically isolated from the fermentation broth of Streptomyces spectabilis. The fermentation process involves cultivating the bacterium under specific conditions to produce the antibiotic. The isolation process includes several purification steps to obtain the pure compound .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale fermentation. The fermentation broth is subjected to various purification techniques, including ion-exchange chromatography and crystallization, to isolate and purify the antibiotic . The final product is then converted into its sulfate tetrahydrate form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Spectinomycin sulfate tetrahydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Spectinomycin can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic .

Scientific Research Applications

Spectinomycin sulfate tetrahydrate has a wide range of scientific research applications:

Mechanism of Action

Spectinomycin sulfate tetrahydrate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thus inhibiting the elongation of the protein chain . This action is bactericidal, effectively killing the bacteria by halting their ability to produce essential proteins .

Comparison with Similar Compounds

Similar Compounds

Gentamicin: Another aminoglycoside antibiotic that also inhibits protein synthesis but binds to both the 30S and 50S ribosomal subunits.

Kanamycin: Similar to gentamicin, it binds to the 30S subunit and is used to treat a variety of bacterial infections.

Uniqueness

Spectinomycin sulfate tetrahydrate is unique in its specific binding to the 30S ribosomal subunit and its use in treating gonorrhea, particularly in patients allergic to other antibiotics like penicillin . Unlike other aminoglycosides, it is not nephrotoxic or ototoxic, making it a safer option for certain patients .

Biological Activity

Spectinomycin sulfate tetrahydrate is an aminocyclitol antibiotic derived from Streptomyces spectabilis. It primarily exhibits activity against gram-negative bacteria, making it particularly effective for treating infections such as uncomplicated gonorrhea. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical applications, supported by relevant research findings and case studies.

Pharmacokinetics

Absorption and Distribution:

Spectinomycin is poorly absorbed when administered orally; however, it can be effectively delivered via intramuscular (IM) injection. Studies indicate that approximately 60-80% of an administered dose is recovered in feces, with minimal urinary excretion (2-3%) following oral administration in animal models . In pigs, for instance, a significant portion (79%) of a dose was recovered from the gastrointestinal tract after oral dosing .

Half-Life and Excretion:

The elimination half-life of spectinomycin is approximately 3 hours after IM administration, with serum levels becoming undetectable after 8 hours . In humans, spectinomycin is largely excreted unchanged in urine within 48 hours post-administration .

Spectinomycin functions by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action disrupts the initiation process of translation and affects the overall protein production in bacteria . The antibiotic's unique binding site allows it to exert effects distinct from other aminoglycosides, making it a valuable option in treating resistant strains.

Biological Activity Against Pathogens

Spectinomycin has demonstrated efficacy against various pathogens, particularly those responsible for sexually transmitted infections. Its effectiveness has been documented in numerous studies:

- Gonorrhea Treatment: Spectinomycin is specifically indicated for treating uncomplicated gonorrhea. Clinical studies have shown that it can successfully eradicate Neisseria gonorrhoeae strains resistant to other antibiotics .

- Resistance Patterns: Research indicates that while resistance to spectinomycin can develop, it remains effective against certain resistant strains of bacteria. For example, a study noted that spectinomycin retained activity against some strains of Salmonella and Escherichia coli that were resistant to other antibiotics .

Case Studies

- Clinical Efficacy in Gonorrhea: A clinical trial involving patients with gonococcal infections demonstrated a cure rate exceeding 95% with a single IM dose of spectinomycin. This study highlighted its role as a second-line treatment when first-line therapies failed due to resistance .

- Veterinary Applications: this compound is also used in veterinary medicine for treating respiratory infections in poultry and swine. Studies show that administering spectinomycin can significantly reduce morbidity associated with bacterial infections in these animals .

Toxicology and Safety Profile

While generally well-tolerated, spectinomycin can cause side effects such as local irritation at injection sites and potential alterations in hematological parameters with prolonged use. Acute toxicity studies have indicated that doses up to 1000 mg/kg did not result in significant adverse effects on body weight or organ function in animal models . However, long-term exposure may lead to cumulative health effects involving renal function and blood parameters .

Properties

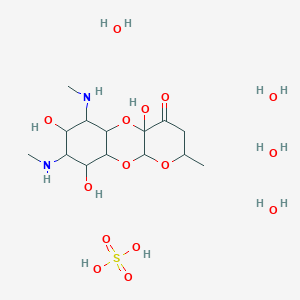

IUPAC Name |

sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N2O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of spectinomycin sulfate tetrahydrate, and what are its downstream effects on bacteria?

A1: this compound is an aminocyclitol antibiotic derived from Streptomyces spectabilis []. It exerts bacteriostatic activity by binding to the bacterial 30S ribosomal subunit []. This binding interferes with the initiation of protein synthesis and disrupts proper protein elongation, ultimately leading to bacterial cell death [].

Q2: Can this compound be used in combination with other antimicrobial agents?

A2: Research suggests that this compound can be used in combination with other antimicrobial agents. For example, it has been found to be compatible with turkey herpesvirus (HVT) and fowl pox vaccines, showing no adverse effects on vaccine efficacy [, ]. Additionally, a study investigating Salmonella prevalence in pigs found that resistance to this compound, alongside other antibiotics like lincomycin hydrochloride, was significantly higher in open farms compared to closed farms [].

Q3: Are there any analytical methods available for the quantification of this compound in pharmaceutical formulations?

A3: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the separation and quantification of this compound in veterinary drug formulations []. This method utilizes a UV detector and a C18 column to achieve efficient separation and accurate quantification of the compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.